3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
Description
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a phthalazine derivative characterized by a carbohydrazide moiety and a substituted phenyl group at position 3. The compound features a 3-chloro-2-methylphenyl substituent, which distinguishes it from structurally related quinazolinone and phthalazine derivatives.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-4-oxophthalazine-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-12(17)7-4-8-13(9)21-16(23)11-6-3-2-5-10(11)14(20-21)15(22)19-18/h2-8H,18H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKHXWEVLCSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a phthalazine framework, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a phthalazine core with a chloro-substituted aromatic ring which may influence its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN4O2 |
| Molecular Weight | 324.75 g/mol |
| CAS Number | 81541636 |
Antimicrobial Activity
Research indicates that phthalazine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation was confirmed in assays measuring cell viability (MTT assay) and colony formation.
Neuroprotective Effects
Recent findings suggest neuroprotective effects attributed to the compound's antioxidant properties. It was shown to reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents. This activity positions it as a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various phthalazine derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing significant antimicrobial potential.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, derivatives displayed IC50 values ranging from 5 to 15 µM against multiple cancer cell lines, indicating potent anticancer activity. The study emphasized the structure-activity relationship (SAR) that enhances potency through specific substitutions on the phthalazine core.
- Neuroprotection : A recent experimental study highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound reduced cell death by up to 40% compared to untreated controls.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-substituted phenyl groups (e.g., 4-methoxy in 1c) enhance COX-2 inhibition compared to ortho/meta substitutions . The target compound’s 3-chloro-2-methylphenyl group (meta-chloro, ortho-methyl) may reduce COX-2 activity but could improve selectivity for other targets.
- Electron-Withdrawing Groups : Chloro substituents (as in Compound 17) are associated with kinase inhibition, likely due to enhanced electrophilicity and binding to ATP pockets .
COX-2 Inhibition
- Compound 1c (4-methoxyphenyl) : 47.1% inhibition at 20 μM, outperforming earlier nitro-substituted derivatives (27.72% at 22 μM) but less potent than celecoxib (80.1% at 1 μM) .
- Target Compound: No direct data, but its 3-chloro-2-methylphenyl group may reduce solubility (as seen in ’s compounds at 50 μM) and limit COX-2 activity compared to para-substituted analogues .
Kinase Inhibition
Antioxidant and Anti-Inflammatory Activity
- Chloro/Nitro Derivatives : highlights that 4-chloro and nitro-substituted hydrazides exceed acetylsalicylic acid’s anti-inflammatory activity in vitro, with antioxidant properties surpassing ascorbic acid . The target compound’s 3-chloro group may confer similar advantages.
Physical and Chemical Properties
| Property | Target Compound | Compound 1c (COX-2 inhibitor) | Compound 17 (Kinase inhibitor) |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 250–252°C |
| Solubility | Likely poor (inferred) | Poor at 50 μM | Not reported |
| Key Spectral Data | Not reported | IR: C=O stretch at ~1680 cm⁻¹ | IR: NH stretch at ~3249 cm⁻¹ |
Notes:
- Poor solubility is a common limitation for 4-oxo-3,4-dihydroquinazoline/phthalazine derivatives, particularly at higher concentrations .
- Spectral data (IR, NMR) are critical for confirming the carbohydrazide and aryl substituent presence .
Structure-Activity Relationship (SAR) Insights
Para-Substituents : Essential for COX-2 inhibition (e.g., 1c’s 4-methoxy group) . Meta/ortho substitutions (as in the target compound) may redirect activity toward other targets.
Chloro Groups : Enhance kinase binding (EGFR/VEGFR-2) and anti-inflammatory activity but may reduce solubility .
Hydrazide Moieties : Critical for antioxidant activity, with substituents like indole or methylphenyl modulating bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide?
- Methodology : Synthesis typically involves multi-step reactions starting with phthalazine derivatives. Key steps include:
- Step 1 : Condensation of substituted phenylhydrazines with phthalic anhydride derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the carbohydrazide moiety via nucleophilic acyl substitution, requiring precise stoichiometric control to avoid byproducts .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Critical Parameters : Temperature (60–80°C), solvent choice (DMF or THF), and reaction time (12–24 hours) significantly impact yield and purity .
Q. How is the compound characterized structurally?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrazide bond formation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 342.78) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended for this compound?
- Assays :
- Enzyme Inhibition : Test against kinases or hydrolases due to the phthalazine core’s affinity for ATP-binding pockets .
- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility :
- Polar Solvents : Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL) .
- Stability : Stable at −20°C for >6 months; degrades in aqueous buffers (pH <3 or >11) within 24 hours .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Strategies :
- Catalysis : Use Pd/C or Cu(I) catalysts to accelerate cyclization steps .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., 6 hours vs. 12 hours) .
- Side Products :
- Byproduct A : Uncyclized hydrazide intermediate (detected via TLC; Rf = 0.3 in ethyl acetate/hexane).
- Mitigation : Increase reaction temperature to 100°C and use excess anhydride .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition (e.g., 2 µM vs. 20 µM).
- Factors :
- Assay Conditions : ATP concentration (1 mM vs. 100 µM) alters competitive binding .
- Compound Purity : HPLC purity <95% may overestimate activity due to impurities .
- Validation : Replicate assays with standardized protocols and third-party sourcing .
Q. What computational methods predict binding modes with biological targets?
- Approaches :
- Docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1ATP) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
- Key Interactions : Hydrogen bonds between hydrazide NH and kinase Asp86 residue .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Design :
- Modifications : Vary substituents on the 3-chloro-2-methylphenyl group (e.g., F, Br, OCH) .
- Bioisosteres : Replace phthalazine with quinazoline to assess scaffold specificity .
- Testing : Parallel synthesis of 10–20 analogs with standardized cytotoxicity assays .
Q. What analytical techniques quantify degradation products in long-term stability studies?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
